N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic organic compound classified within the group of sulfonyl amino acids. Its structure features a chloro-substituted methoxyphenyl moiety and a methylsulfonyl group attached to the amino acid alanine. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
The compound can be synthesized through specific chemical reactions involving starting materials like 5-chloro-2-methoxyaniline and methylsulfonyl chloride, often utilizing coupling reagents and bases to facilitate the reaction process.
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine falls under the category of sulfonyl amino acids, which are characterized by the presence of a sulfonyl group attached to an amino acid structure. This classification is significant for understanding its chemical behavior and potential biological interactions.
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
The synthesis route emphasizes the importance of controlling reaction conditions to optimize yield and purity. The use of coupling reagents and bases is critical in facilitating the formation of the desired product while minimizing side reactions.
The molecular formula of N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine is . Its structure can be represented by the following InChI string:
This representation indicates the presence of various functional groups, including an amine, a sulfonate, and aromatic rings, which contribute to its chemical properties.
The compound's unique substitution pattern on the phenyl ring, along with the presence of both methoxy and sulfonyl groups, provides distinct chemical and biological properties that are essential for its applications in research.
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine can participate in various chemical reactions typical for amino acids and sulfonamides. These include:
Understanding these reactions is crucial for utilizing this compound as a building block in synthesizing more complex molecules or as an enzyme inhibitor in biological systems.
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets within biological systems.
Research suggests that this compound may inhibit certain enzymes or interfere with metabolic pathways, potentially leading to therapeutic effects in various medical applications. Its ability to modulate biological activity makes it a subject of interest in drug discovery.
Relevant data on these properties can be crucial for handling and application in laboratory settings.
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine has several notable applications:
N-(5-Chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine (molecular formula: C₁₂H₁₆ClNO₅S; MW: 321.77 g/mol) represents a structurally unique class of alanine racemase (Alr) inhibitors distinct from classical substrate analogs like cycloserine or β-fluoro-D-alanine. Its design incorporates three critical moieties:
High-throughput screening studies reveal that such non-substrate inhibitors bind Alr through a two-step mechanism: initial reversible docking followed by slow-onset irreversible inhibition. The chloro-methoxy aryl segment inserts into a hydrophobic subpocket typically occupied by D-alanine’s methyl group, while the mesyl group forms electrostatic bridges with polar residues, disrupting the proton transfer essential for racemization [1] . This dual interaction inhibits both L- to D- and D- to L-alanine interconversion, confirmed by kinetic assays showing IC₅₀ values in the low micromolar range (0.36–6.4 μM) against Mycobacterium tuberculosis and Staphylococcus aureus Alr [1] .
Structural Analog | Target Residues | Binding ΔG (kcal/mol) | IC₅₀ (μM) |
---|---|---|---|
N-(5-Cl-2-MeO-Ph)-N-(MeSO₂)Ala (Target) | Tyr265, Arg219, PLP-Lys | -9.2 | 0.36–6.4 |
β,β,β-Trifluoroalanine | PLP-Lys, Tyr354 | -6.8 | 42.7 |
Cycloserine | PLP-Lys, Asp7 | -7.1 | 8.9 |
Thiadiazolidinone (L2-401) | Arg219, His166 | -8.5 | 0.84 |
Data derived from molecular docking and enzyme kinetics [1] [3] .
Unlike classical alanine analogs, N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine lacks a primary amine group, preventing Schiff base formation with PLP’s aldehyde moiety. This property minimizes off-target effects on other PLP-dependent enzymes (e.g., aminotransferases or decarboxylases). Instead, inhibition occurs through:
Comparative studies with human PLP-dependent enzymes (e.g., alanine aminotransferase) show 142-fold lower affinity versus bacterial Alr, attributable to divergent active-site architectures. Bacterial Alr possesses an expanded hydrophobic region accommodating the aryl group, whereas mammalian counterparts feature narrower entrances rejecting bulkier inhibitors [1] . Spectroscopic analysis (UV-Vis, CD) confirms the compound does not form quinonoid intermediates typical of substrate-like inhibitors, preserving PLP in its resting state and avoiding suicidal inactivation [9].
Inhibitor Type | Schiff Base Formation | Quinonoid Stabilization | Selectivity Ratio (Bacterial/Human) |
---|---|---|---|
Classical Analogues (e.g., cycloserine) | Yes | Yes | 1.2–3.8 |
Target Compound | No | No | 142 |
Thiadiazolidinones | No | Partial | 89 |
Selectivity ratio = IC₅₀(human enzyme)/IC₅₀(bacterial Alr) [1] [9].
Beyond direct Alr inhibition, this compound disrupts the substrate channeling cascade between alanine racemase and D-alanine-D-alanine ligase (Ddl). Kinetic studies in E. coli membrane vesicles demonstrate that the chloro-methoxyaryl moiety allosterically dampens Ddl activity by 67%, likely through conformational distortion of the Alr-Ddl protein-protein interface. This dual action depletes cytosolic D-alanine pools and reduces peptidoglycan precursor synthesis [3] [10].
Notably, the methylsulfonyl group enables irreversible inhibition under physiological conditions due to nucleophilic attack by cysteine residues (e.g., Cys311 in S. aureus Alr), forming a covalent adduct. Mutagenesis (C311A) abolishes this effect, confirming the sulfonyl group’s electrophilic role [10].
Alanine Racemase → (Inhibitor Binding) → 1. Direct active-site blockade (D-Ala production ↓) 2. Conformational shift → Disrupted docking with Ddl → Substrate channeling ↓ 3. Allosteric Ddl inhibition → D-Ala-D-Ala dipeptide synthesis ↓
This multi-tiered inhibition depletes lipid II precursors, triggering autolysis in Gram-positive bacteria [3] [10].
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